tert-butyl3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylatehydrochloride
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Overview
Description
tert-Butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique imidazo[1,2-d][1,4]diazepine core structure, which is often explored for its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl chloroformate, amines, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its imidazo[1,2-d][1,4]diazepine core is of interest for developing new drugs targeting neurological and psychiatric disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific chemical and physical properties. Its versatility makes it valuable in various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate hydrochloride: Similar core structure but different ring fusion.
tert-Butyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate hydrochloride: Similar core structure but different heterocyclic ring.
Uniqueness
tert-Butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride is unique due to its specific diazepine ring fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H21ClN4O2 |
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Molecular Weight |
288.77 g/mol |
IUPAC Name |
tert-butyl 3-amino-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H20N4O2.ClH/c1-12(2,3)18-11(17)15-5-4-10-14-8-9(13)16(10)7-6-15;/h8H,4-7,13H2,1-3H3;1H |
InChI Key |
XAUSYQVFKINRHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC=C(N2CC1)N.Cl |
Origin of Product |
United States |
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